molecular formula C17H35NO2 B8374163 3-Dimethylaminopropyl Laurate

3-Dimethylaminopropyl Laurate

Cat. No.: B8374163
M. Wt: 285.5 g/mol
InChI Key: XEPOUYIIPHGFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dimethylaminopropyl Laurate is a useful research compound. Its molecular formula is C17H35NO2 and its molecular weight is 285.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

3-(dimethylamino)propyl dodecanoate

InChI

InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-14-17(19)20-16-13-15-18(2)3/h4-16H2,1-3H3

InChI Key

XEPOUYIIPHGFKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCN(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In accordance with the procedure of Example 10, 72.2 g of 3-dimethylamino-1-propanol and 153.1 g of lauryl chloride are reacted in altogether 250 ml of CHCl3. The reaction mixture is neutralised with 147 ml of 20% NaOH. Yield: 157.2 g (82.1%) of product with a boiling point of 110° C./0.1 torr.
Quantity
72.2 g
Type
reactant
Reaction Step One
Quantity
153.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
147 mL
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
157.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a 50-mL conical bottom plastic vial was added methyl laurate (38.5 mmol), dimethylaminobutanol (46.2 mmol, 1.2 eq), and Novozym 435 (400 mg). A syringe was inserted through the cap and two additional holes were punched for gas to exit. Nitrogen was bubbled at a rate sufficient to mix the contents. The vial was placed in a heating block set to 65° C. The reaction was monitored by GC/MS to observe the disappearance of starting material. The reaction was complete after approximately 24 hours. The reaction mixture was allowed to cool. The Novozym 435 was removed by filtration to afford the product as a pale, yellow oil (9.2 g; 67% yield) without further purification.
Quantity
38.5 mmol
Type
reactant
Reaction Step One
Name
dimethylaminobutanol
Quantity
46.2 mmol
Type
reactant
Reaction Step One
[Compound]
Name
435
Quantity
400 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In accordance with the procedure of Example 10, 72.2 g of 3-dimethylamino-1-propanol and 153.1 g of lauryl chloride are reacted in altogether 250 ml of CHCl3. The reaction mixture is neutralised with 147 ml of 20% NaOH. Yield: 157.2 g (82.1%) of product with a boiling point of 110° C./0.01 torr.
Quantity
72.2 g
Type
reactant
Reaction Step One
Quantity
153.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
147 mL
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
157.2 g
Type
reactant
Reaction Step Three

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